N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
説明
N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a sulfonamide group, and a hexahydropyridoquinoline core
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-4-6-15(11-17(12)20)21-26(24,25)16-9-13-3-2-8-22-18(23)7-5-14(10-16)19(13)22/h4,6,9-11,21H,2-3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESAMZZLGCSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the hexahydropyridoquinoline core through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
作用機序
The mechanism by which N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated quinolines and sulfonamides, such as:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide .
Uniqueness
What sets N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorinated aromatic ring enhances its stability and biological activity, while the sulfonamide group provides additional sites for interaction with biological targets .
生物活性
N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a sulfonamide group and a tricyclic framework. Its molecular formula is , with a molecular weight of approximately 374.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O3S |
| Molecular Weight | 374.43 g/mol |
| CAS Number | 898438-60-3 |
| Chemical Structure | Chemical Structure |
The biological activity of N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes critical for various biochemical pathways.
- DNA Interaction : The tricyclic structure may intercalate with DNA, affecting replication and transcription processes.
- Protein Binding : The compound may bind to specific proteins, altering their function and leading to downstream effects in cellular signaling pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise in inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide:
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Antimicrobial Study :
- A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, revealing significant inhibition at varying concentrations.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
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Cytotoxicity Assay :
- In vitro assays conducted on human cancer cell lines demonstrated a dose-dependent reduction in cell viability.
- IC50 values ranged from 10 to 25 µM across different cell lines.
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Inflammation Modulation :
- Research involving lipopolysaccharide (LPS)-induced macrophages showed that the compound reduced pro-inflammatory cytokine production by approximately 50% at a concentration of 20 µM.
Q & A
Q. What synthetic strategies are recommended for constructing the tricyclic core of this compound?
The synthesis involves multi-step optimization, including cyclization reactions and functional group introductions. Key steps include:
- Ring-closing metathesis or Friedel-Crafts alkylation to form the azatricyclo framework .
- Sulfonamide coupling using coupling agents like EDC/HOBt under inert conditions . Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products. Purity is monitored via HPLC and NMR .
Q. Which analytical techniques are essential for structural validation?
- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions, particularly for distinguishing fluorine and methyl groups .
- High-resolution mass spectrometry (HRMS) : For verifying molecular formula and isotopic patterns .
- X-ray crystallography (if crystals are obtainable): Provides unambiguous confirmation of the tricyclic geometry .
Q. How should researchers design initial biological activity screens?
- Target selection : Prioritize enzymes/receptors with known interactions with sulfonamide derivatives (e.g., carbonic anhydrases, kinase inhibitors) .
- Assay types : Use fluorescence-based enzymatic assays or cell viability tests (e.g., MTT assays) at concentrations ranging from 1 nM–10 µM .
- Controls : Include positive controls (e.g., acetazolamide for sulfonamide benchmarks) and vehicle controls .
Q. What are common pitfalls in purifying this compound?
- Low solubility : Use mixed solvents (e.g., DCM/methanol) for column chromatography .
- Byproduct formation : Optimize recrystallization conditions (e.g., gradient cooling in ethanol/water) .
- HPLC method development : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation .
Advanced Questions
Q. How can computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the fluoro-methylphenyl group) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues for binding .
- QSAR models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on potency using CoMFA/CoMSIA .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate enzyme inhibition with isothermal titration calorimetry (ITC) alongside kinetic assays .
- Purity reassessment : Re-analyze batches via LC-MS to rule out degradation products .
- Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) .
Q. How is structure-activity relationship (SAR) established for derivatives?
- Systematic substitution : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) .
- Biological profiling : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Crystallographic data : Correlate structural modifications with binding affinity changes (e.g., hydrogen bond loss in X-ray structures) .
Q. What experimental approaches assess compound stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via UPLC .
- Plasma stability assays : Incubate with human/animal plasma and quantify parent compound remaining at 37°C .
- Light/temperature stress tests : Use ICH guidelines (Q1A) for accelerated stability profiling .
Q. How can researchers mitigate off-target effects in cellular models?
- Proteome-wide profiling : Utilize affinity pull-down assays with clickable probes to identify unintended interactors .
- CRISPR-Cas9 knockout models : Validate target specificity using isogenic cell lines lacking the putative target .
- Transcriptomic analysis : Compare gene expression profiles (RNA-seq) between treated and untreated cells .
Q. What methodologies optimize bioavailability in preclinical studies?
- Salt formation : Improve solubility via sodium or hydrochloride salts .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance plasma half-life .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) for targeted release .
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